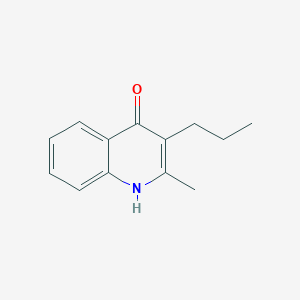![molecular formula C27H35ClN6O B10796363 1-(1H-1,3-Benzodiazol-2-YL)-N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-YL]propyl}piperidine-4-carboxamide](/img/structure/B10796363.png)
1-(1H-1,3-Benzodiazol-2-YL)-N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-YL]propyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV019746 is a compound included in the Malaria Box, a collection of compounds assembled by the Medicines for Malaria Venture. This compound has been identified as having potential antimalarial properties and is part of ongoing research to develop new treatments for malaria and other neglected diseases .
Preparation Methods
The preparation of MMV019746 involves synthetic routes that include multiple steps of organic synthesis. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature and patents. Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
MMV019746 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV019746 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of antimalarial drug development.
Biology: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential use in treating malaria and other parasitic diseases.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery research
Mechanism of Action
The mechanism of action of MMV019746 involves its interaction with specific molecular targets within the malaria parasite. It disrupts critical biological pathways, leading to the inhibition of parasite growth and replication. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
MMV019746 is compared with other similar compounds in the Malaria Box, such as MMV007591 and MMV675968. These compounds share structural similarities but differ in their specific biological activities and mechanisms of action. MMV019746 is unique in its specific interaction with certain molecular targets, making it a valuable compound for further research .
Similar compounds include:
- MMV007591
- MMV675968
These compounds are also part of the Malaria Box and have shown potential in antimalarial research .
Properties
Molecular Formula |
C27H35ClN6O |
|---|---|
Molecular Weight |
495.1 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H35ClN6O/c1-20-7-8-22(28)19-25(20)33-17-15-32(16-18-33)12-4-11-29-26(35)21-9-13-34(14-10-21)27-30-23-5-2-3-6-24(23)31-27/h2-3,5-8,19,21H,4,9-18H2,1H3,(H,29,35)(H,30,31) |
InChI Key |
VMUGXQGHCWYMHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCNC(=O)C3CCN(CC3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B10796283.png)
![N'-(8-bromo-5H-pyrimido[5,4-b]indol-4-yl)-N,N-diethylethane-1,2-diamine](/img/structure/B10796306.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B10796307.png)
![5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B10796319.png)
![N-cyclopentyl-4-[4-[[3-(trifluoromethyl)phenyl]methylamino]piperidin-1-yl]benzamide](/img/structure/B10796326.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(dipropylamino)propyl]-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10796336.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B10796338.png)
![5-(2-hydroxy-4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10796344.png)
![1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(4-piperidin-1-ylpiperidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B10796346.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-methoxyphenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10796351.png)

![2-[(3-Chloro-4-ethoxy-5-methoxyphenyl)methylamino]-1-phenylpropan-1-ol](/img/structure/B10796360.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10796369.png)
![2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol](/img/structure/B10796376.png)
